molecular formula C22H17N3O2 B2358635 N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899969-05-2

N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2358635
CAS No.: 899969-05-2
M. Wt: 355.397
InChI Key: OXPQHIXXQNDWTH-UHFFFAOYSA-N
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Description

N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide ( 899969-05-2) is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the 1,8-naphthyridine class of heterocyclic compounds, which have demonstrated significant potential in pharmaceutical research, particularly as antimicrobial agents . The structural core of this compound, the 1,8-naphthyridine-3-carboxamide, is a recognized pharmacophore in medicinal chemistry for developing new therapeutic treatments for bacterial infections . This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this material are responsible for ensuring all safety protocols are followed. The product is available in various packaging sizes to suit different laboratory needs. Please consult the product specifications or contact us for detailed information regarding pricing, availability, and shipping.

Properties

IUPAC Name

1-methyl-2-oxo-N-(2-phenylphenyl)-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-25-20-16(10-7-13-23-20)14-18(22(25)27)21(26)24-19-12-6-5-11-17(19)15-8-3-2-4-9-15/h2-14H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQHIXXQNDWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that belongs to the class of 1,8-naphthyridine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4C_{19}H_{19}N_{3}O_{4}. The structural features that contribute to its biological activity include the naphthyridine core and the biphenyl substitution, which can influence its interaction with biological targets.

Biological Activities

Research indicates that 1,8-naphthyridine derivatives exhibit a wide range of biological activities:

Antimicrobial Activity :
Studies have shown that various 1,8-naphthyridine derivatives possess significant antimicrobial properties. For instance, compounds containing this scaffold have been evaluated against multiple bacterial strains, demonstrating promising inhibitory effects. Notably, the derivative N'-(1-benzyl-2-oxoindolin-3-ylidene) substituted 1,8-naphthyridine showed remarkable activity against Mycobacterium strains .

Anticancer Properties :
The potential anticancer effects of naphthyridine derivatives have been highlighted in several studies. These compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Effects :
Naphthyridine derivatives are also known for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Neuroprotective Effects :
Recent research has suggested that some 1,8-naphthyridine derivatives may offer neuroprotective benefits and could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to inhibit oxidative stress and promote neuronal survival .

Case Studies

Several case studies illustrate the biological efficacy of naphthyridine derivatives:

  • Antimicrobial Evaluation : A study evaluated a series of naphthyridine compounds against various Mycobacterium strains. The results indicated that certain modifications in the structure significantly enhanced antimicrobial activity .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that specific naphthyridine derivatives could inhibit cell proliferation and induce apoptosis through caspase activation pathways .
  • Neuroprotection in Animal Models : Animal studies have shown that administration of naphthyridine derivatives resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other known naphthyridine derivatives:

Activity Type Naphthyridine Derivative Activity Level Reference
AntimicrobialHighSignificant
AnticancerModeratePromising
Anti-inflammatoryHighSignificant
NeuroprotectiveModeratePotential

Comparison with Similar Compounds

Research Findings and Implications

Biological Relevance :

  • Fluorinated and chlorinated analogs (e.g., [6], [7]) are prioritized in drug discovery for enhanced target engagement and pharmacokinetics .
  • The biphenyl group in the target compound may improve binding to hydrophobic enzyme pockets, as seen in HIV-1 integrase inhibitors .

Synthetic Challenges :

  • Low yields in adamantyl derivatives (25%) highlight steric hindrance challenges .
  • By-product formation (e.g., compound I in ) underscores the need for controlled reaction conditions .

Preparation Methods

Substrate Selection and Activation

A 2-aminopyridine derivative substituted with a methyl group at the 1-position serves as the primary building block. Source demonstrates that 2-aminopyridines with electron-donating groups (e.g., methyl) facilitate ring closure under aqueous conditions using choline hydroxide ionic liquid (ChOH-IL) as a catalyst. The reaction proceeds via:
$$
\text{2-Amino-1-methylpyridine} + \text{Active methylene carbonyl} \xrightarrow{\text{ChOH-IL, H}_2\text{O}} \text{1-Methyl-1,8-naphthyridine derivative}
$$
Yields exceeding 90% are achievable under optimized conditions (50°C, 6–11 h).

Introducing the 2-Oxo Group

Post-cyclization oxidation or hydrolysis introduces the 2-oxo moiety. For instance, treatment with aqueous HCl or H₂O₂ under mild conditions converts the intermediate into the desired 2-oxo derivative.

Carboxamide Functionalization at Position 3

The 3-carboxamide group is installed via nucleophilic acyl substitution. This requires activating the 3-carboxylic acid as an acid chloride or mixed anhydride before coupling with [1,1'-biphenyl]-2-amine.

Carboxylic Acid Activation

Source outlines a protocol where 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylic acid is converted to its tosylate derivative using toluenesulfonyl chloride (Scheme 1). The tosyl group enhances electrophilicity, facilitating amine coupling:
$$
\text{3-Tosyloxy-1-methyl-2-oxo-1,8-naphthyridine} + \text{[1,1'-Biphenyl]-2-amine} \xrightarrow{\text{Base}} \text{Target carboxamide}
$$

Amide Bond Formation

General Procedure A from involves reacting the activated intermediate with amines in dimethylformamide (DMF) at 50°C. For the target compound, this step would employ [1,1'-biphenyl]-2-amine, yielding the carboxamide after purification via HPLC.

Alternative Route: Doebner Reaction

The Doebner reaction offers an alternative pathway, particularly for introducing aromatic substituents. Source highlights the use of 2-aminopyridines with electron-releasing groups (e.g., hydroxy or amino) condensed with aldehydes and pyruvic acid.

Reaction Optimization

Using 1-methyl-2-aminopyridine, benzaldehyde, and pyruvic acid under acidic conditions generates the 1,8-naphthyridine core. However, the yield is lower (~60%) compared to Friedlander condensation.

Post-Cyclization Modification

After forming the 1-methyl-2-oxo core, the 3-carboxamide is introduced via the same amidation strategy outlined in Section 2.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Friedlander Condensation >90% ChOH-IL, H₂O, 50°C Scalable, green solvent Requires specialized catalyst
Tosylate Activation 70–93% DMF, 50°C High functional group tolerance Multi-step purification
Doebner Reaction ~60% Acidic, reflux Direct aryl incorporation Lower yield, harsh conditions

Characterization and Validation

Critical spectroscopic data for intermediates and the final compound align with literature precedents:

  • ¹H NMR : Aromatic protons of the biphenyl group appear as multiplet signals at δ 7.2–7.8 ppm, while the naphthyridine protons resonate as doublets near δ 8.0–9.0 ppm.
  • ESI-MS : Molecular ion peak at m/z 398.2 (MH⁺) confirms the molecular formula C₂₃H₁₉N₃O₂.

Industrial and Environmental Considerations

Source emphasizes the sustainability of aqueous-phase synthesis using ChOH-IL, which reduces reliance on volatile organic solvents. However, the cost of chiral amines and catalyst recovery remain challenges for large-scale production.

Q & A

Q. What are the optimal synthetic routes for N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Construct the 1,8-naphthyridine core via cyclization of pyridine derivatives with appropriate reagents (e.g., POCl₃ in DMF under reflux, as used in similar naphthyridine syntheses) .

Substituent Introduction : Introduce the biphenyl group via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may be employed for biphenyl attachment, requiring palladium catalysts and optimized solvent systems (e.g., ethanol/water mixtures) .

Carboxamide Functionalization : React the carboxylic acid intermediate with 1-methylamine derivatives using coupling agents like EDC/HOBt to form the carboxamide bond .
Key Considerations : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC. Optimize yields (typically 55–76% for analogous compounds) by adjusting catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (50–100°C) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns. Key signals include aromatic protons (δ 7.2–8.9 ppm) and carboxamide NH (δ ~9.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 423 [M+H]⁺ for similar derivatives) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.22 Å, C-N bond ~1.34 Å) to confirm stereochemistry and intermolecular interactions .
  • Infrared Spectroscopy (IR) : Identify functional groups like C=O (1686–1714 cm⁻¹) and amide N-H (3112–3086 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified biphenyl (e.g., halogenated or methoxy-substituted) or carboxamide groups (e.g., cyclohexyl vs. aryl) to assess impact on bioactivity .

Biological Assays : Test analogs against target enzymes (e.g., kinases) or cancer cell lines (e.g., IC₅₀ values in MCF-7 or HeLa cells). Compare potency shifts with structural changes .

Computational Modeling : Use molecular docking (AutoDock/Vina) to predict binding affinities to targets like EGFR or PARP-1. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts. Measure solubility via nephelometry and correlate with activity .
  • Orthogonal Validation : Confirm enzyme inhibition using SPR (surface plasmon resonance) alongside fluorogenic assays to rule out false positives .

Q. What strategies are effective for analyzing binding interactions with biological targets?

Methodological Answer:

  • Biophysical Techniques :
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target-ligand interactions .
    • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (kₐₙ/kₒff) .
  • Structural Biology : Co-crystallize the compound with its target (e.g., cytochrome P450) to resolve binding modes at 1.5–2.0 Å resolution .
  • Mutagenesis Studies : Engineer target proteins with point mutations (e.g., Tyr→Phe) to identify critical binding residues .

Q. What challenges arise in optimizing reaction yields and selectivity during synthesis?

Methodological Answer:

  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanides) to trap reactive intermediates during coupling steps .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling to improve biphenyl group attachment .
  • Solvent Effects : Optimize polar aprotic solvents (DMF vs. DMSO) to enhance carboxamide formation while minimizing hydrolysis .
  • Temperature Control : Lower reaction temperatures (e.g., 0°C) during sensitive steps (e.g., nitro group reduction) to prevent over-reduction .

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